molecular formula C8H9NO2S B066661 N-(3-acetyl-2-thienyl)acetamide CAS No. 175966-93-5

N-(3-acetyl-2-thienyl)acetamide

Cat. No. B066661
M. Wt: 183.23 g/mol
InChI Key: CPFQMVYLPJPHSO-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-thienyl)acetamide, commonly known as ATA, is a synthetic compound that has gained significant attention in the field of scientific research. ATA has been extensively studied for its potential therapeutic properties and has shown promising results in various biological systems.

Mechanism Of Action

The mechanism of action of ATA is not fully understood. However, it is believed that ATA exerts its therapeutic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. ATA has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins.

Biochemical And Physiological Effects

ATA has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). ATA has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. Moreover, ATA has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages And Limitations For Lab Experiments

ATA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. ATA is also relatively inexpensive and readily available. However, ATA has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the properties of natural compounds. Moreover, ATA may have off-target effects that could interfere with the interpretation of results.

Future Directions

There are several future directions for the study of ATA. Further research is needed to fully understand the mechanism of action of ATA and its potential therapeutic applications. Moreover, the development of new analogs of ATA with improved efficacy and selectivity could lead to the discovery of novel therapeutic agents. Additionally, the use of ATA in combination with other drugs or therapies could enhance its therapeutic effects. Finally, the development of new methods for the delivery of ATA could improve its bioavailability and efficacy.
In conclusion, ATA is a synthetic compound that has shown promising results in various biological systems. Its potential therapeutic properties have been extensively studied, and it has been found to possess anti-inflammatory, analgesic, antipyretic, anticancer, and antimicrobial activities. Further research is needed to fully understand the mechanism of action of ATA and its potential therapeutic applications. However, the development of new analogs of ATA and the use of ATA in combination with other drugs or therapies could lead to the discovery of novel therapeutic agents.

Synthesis Methods

ATA can be synthesized by reacting 2-acetylthiophene with acetic anhydride in the presence of a catalyst. The product obtained is N-(3-acetyl-2-thienyl)acetamide, which can be further purified by recrystallization.

Scientific Research Applications

ATA has been extensively studied for its potential therapeutic properties. It has been reported to possess anti-inflammatory, analgesic, and antipyretic activities. ATA has also been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. Moreover, ATA has been found to possess antimicrobial properties against a wide range of microorganisms, including bacteria, fungi, and viruses.

properties

CAS RN

175966-93-5

Product Name

N-(3-acetyl-2-thienyl)acetamide

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

N-(3-acetylthiophen-2-yl)acetamide

InChI

InChI=1S/C8H9NO2S/c1-5(10)7-3-4-12-8(7)9-6(2)11/h3-4H,1-2H3,(H,9,11)

InChI Key

CPFQMVYLPJPHSO-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(SC=C1)NC(=O)C

Canonical SMILES

CC(=O)C1=C(SC=C1)NC(=O)C

synonyms

Acetamide, N-(3-acetyl-2-thienyl)-

Origin of Product

United States

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